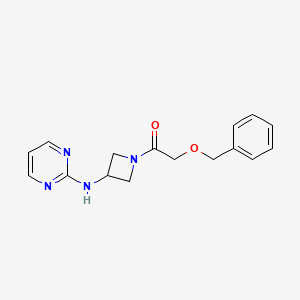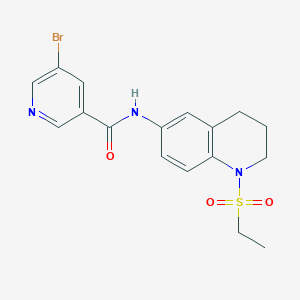
5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of substituted quinolines. It is used in various fields of scientific research due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide typically involves several key steps:
Formation of the Quinolone Ring: The starting material is usually a substituted aniline, which undergoes a cyclization reaction to form the quinolone ring. This step often involves acidic or basic conditions and the use of a cyclizing agent.
Nicotinamide Substitution: The nicotinamide moiety is introduced via a nucleophilic substitution reaction, typically involving an activated intermediate and the nicotinamide derivative.
Sulfonylation: The ethylsulfonyl group is attached through a sulfonylation reaction, where the quinoline derivative reacts with ethylsulfonyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods: On an industrial scale, the production methods follow similar synthetic routes but are optimized for higher yields and cost efficiency. This involves large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity of the final product.
化学反应分析
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups, potentially altering the compound's properties.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly at the bromo and sulfonyl positions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides in the presence of a catalyst or base.
Major Products: The major products of these reactions are typically the oxidized, reduced, or substituted derivatives, which can have varying degrees of biological activity and chemical stability.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Biology: In biological research, it is used to study cell signaling pathways, enzyme activities, and as a probe to investigate molecular interactions.
Industry: In the industrial sector, it finds use in the development of specialty chemicals, dyes, and materials with specific properties.
作用机制
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions. The precise pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds::
6-Bromoquinoline: Shares the quinoline core but lacks the sulfonyl and nicotinamide groups, affecting its biological activity.
Nicotinamide: While structurally simpler, it is a crucial vitamin involved in cellular metabolism but lacks the unique properties conferred by the quinoline and sulfonyl groups.
Uniqueness: 5-Bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is unique due to the combination of the quinoline core, bromine substitution, sulfonyl, and nicotinamide groups. This distinct structure allows for versatile chemical reactivity and potential biological applications that are not readily achieved with other compounds.
Let's keep exploring the wonders of chemistry, shall we?
属性
IUPAC Name |
5-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-2-25(23,24)21-7-3-4-12-9-15(5-6-16(12)21)20-17(22)13-8-14(18)11-19-10-13/h5-6,8-11H,2-4,7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSNCUHPOIPWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)
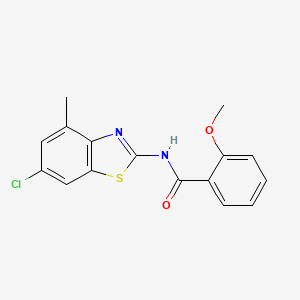

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2785788.png)

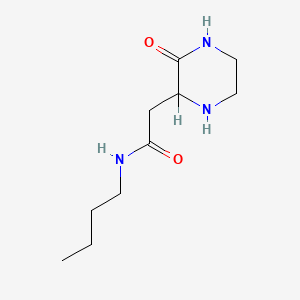
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)
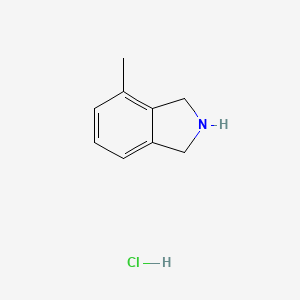
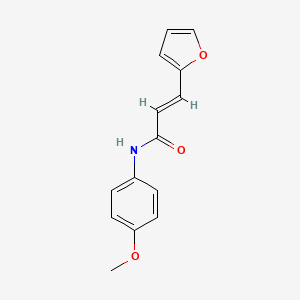

![(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785800.png)

![4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2785805.png)
